4-Methoxycarbonyl-1H-indole-2-boronic acid
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Overview
Description
4-Methoxycarbonyl-1H-indole-2-boronic acid is an organoboron compound that features an indole core substituted with a boronic acid group at the 2-position and a methoxycarbonyl group at the 4-position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxycarbonyl-1H-indole-2-boronic acid typically involves the borylation of an indole precursor. One common method is the palladium-catalyzed borylation of 4-methoxycarbonyl-1H-indole using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 under inert conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, and implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Methoxycarbonyl-1H-indole-2-boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4, Pd(dppf)Cl2), bases (e.g., potassium carbonate, sodium hydroxide), and solvents (e.g., toluene, ethanol).
Conditions: Reactions are typically conducted under inert atmosphere (argon or nitrogen) at elevated temperatures (80-100°C).
Major Products
The major products of these reactions are biaryl or aryl-vinyl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
4-Methoxycarbonyl-1H-indole-2-boronic acid has several applications in scientific research:
Mechanism of Action
The primary mechanism of action for 4-Methoxycarbonyl-1H-indole-2-boronic acid in cross-coupling reactions involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl or aryl-vinyl product . The boronic acid group plays a crucial role in facilitating the transmetalation step, which is key to the success of the Suzuki-Miyaura coupling.
Comparison with Similar Compounds
Similar Compounds
N-Boc-indole-2-boronic acid: Another indole-based boronic acid used in similar cross-coupling reactions.
4-(Methoxycarbonyl)benzeneboronic acid: A structurally related compound with a benzene ring instead of an indole core.
Uniqueness
4-Methoxycarbonyl-1H-indole-2-boronic acid is unique due to its indole core, which imparts distinct electronic and steric properties compared to benzene-based boronic acids. This uniqueness can influence the reactivity and selectivity of the compound in cross-coupling reactions, making it a valuable tool in organic synthesis .
Properties
IUPAC Name |
(4-methoxycarbonyl-1H-indol-2-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BNO4/c1-16-10(13)6-3-2-4-8-7(6)5-9(12-8)11(14)15/h2-5,12,14-15H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CANMXTLBOIWFGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=CC=C2N1)C(=O)OC)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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